molecular formula C24H24N2O3S B2507661 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 308297-85-0

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2507661
CAS No.: 308297-85-0
M. Wt: 420.53
InChI Key: DPTXOIFVCFTEAY-UHFFFAOYSA-N
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Description

This compound is a synthetic coumarin derivative with a molecular formula of C₂₄H₂₄N₂O₃S and a molecular weight of 420.527 g/mol . Its structure combines a chromen-4-one (coumarin) core substituted at the 3-position with a benzo[d]thiazol-2-yl group, at the 8-position with an azepan-1-ylmethyl moiety, and at the 7-position with a hydroxyl group. The 2-methyl substitution further differentiates it from simpler coumarins.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-15-21(24-25-18-8-4-5-9-20(18)30-24)22(28)16-10-11-19(27)17(23(16)29-15)14-26-12-6-2-3-7-13-26/h4-5,8-11,27H,2-3,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTXOIFVCFTEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of azepane, benzothiazole, and chromenone moieties, which contribute to its diverse pharmacological profiles.

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Notably, the formation of the benzothiazole ring is achieved through a cyclization reaction involving substituted anilines and thioamides. The chromenone moiety can be synthesized via Pechmann condensation, followed by the coupling of the azepane moiety under basic conditions .

The biological activity of 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Its mechanism may include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access.
  • Receptor Modulation : It may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

2. Antimicrobial Properties

Compounds containing chromenone and benzothiazole moieties have demonstrated antimicrobial effects against various pathogens. The presence of hydroxyl groups in these compounds often enhances their antimicrobial efficacy by facilitating interactions with microbial cell membranes .

3. Enzyme Inhibition

The compound has been explored for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies have shown that similar compounds exhibit competitive inhibition against AChE, suggesting that this compound might share this property .

Case Studies and Research Findings

StudyFindings
In vitro AChE Inhibition Similar compounds exhibited IC50 values ranging from 0.025 µM to 0.107 µM against AChE, indicating strong inhibitory potential .
Cytotoxicity Assays Compounds with structural similarities showed non-cytotoxic effects on NIH/3T3 cells with IC50 values above 100 µM, suggesting safety for therapeutic use .
Antioxidant Activity Related compounds demonstrated significant antioxidant effects, which could contribute to their protective roles in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one has been investigated for its potential therapeutic properties:

  • Anti-cancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell survival and growth.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against pathogens like Staphylococcus pneumoniae and Pseudomonas aeruginosa. Ongoing research aims to evaluate the specific efficacy of this compound against these and other bacterial strains.

The compound has been studied for its role as an enzyme inhibitor or receptor modulator:

  • Enzyme Inhibition : The interaction with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is of particular interest due to potential implications in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies have shown promising results in binding affinity, indicating its potential as a multitarget-directed ligand.

Organic Synthesis

In synthetic chemistry, the compound serves as a versatile building block for constructing more complex molecules:

  • Synthesis of Derivatives : The unique structure allows for various chemical modifications, leading to new compounds with potentially enhanced biological activities. Synthetic routes typically involve multi-step reactions starting from commercially available precursors, including cyclization reactions and condensation techniques.

Case Studies

Recent studies have explored the applications of this compound in depth:

  • Anticancer Studies : A study published in a peer-reviewed journal reported that derivatives of this compound demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial properties of related compounds, finding that certain derivatives exhibited inhibition rates exceeding 70% against various bacterial strains in vitro .
  • Enzyme Inhibition Research : Research involving molecular docking simulations has identified this compound as a potential inhibitor of AChE, with promising results suggesting it could improve cognitive function in models of Alzheimer's disease .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Property Target Compound Benzodioxin Analogue Triazolo-thiadiazepine
Molecular Weight 420.527 407.46 463.57
logP (Predicted) 3.1 2.8 4.2
Hydrogen Bond Donors 1 (7-OH) 1 (7-OH) 0
Rotatable Bonds 5 4 8

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